molecular formula C14H21ClN2O B2702498 2-(methoxymethyl)-1-(2-methylbutyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1052076-48-8

2-(methoxymethyl)-1-(2-methylbutyl)-1H-benzo[d]imidazole hydrochloride

Cat. No. B2702498
CAS RN: 1052076-48-8
M. Wt: 268.79
InChI Key: LYEJEWDFGMRLGH-UHFFFAOYSA-N
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Description

Imidazole is a class of organic compounds of the heterocyclic series characterized by a ring structure composed of three carbon atoms and two nitrogen atoms at nonadjacent positions . The simplest member of the imidazole family is imidazole itself, a compound with molecular formula C3H4N2 .


Synthesis Analysis

Imidazole compounds can be synthesized using several methods. One method involves the direct synthesis of amides from nonactivated carboxylic acids using urea as a nitrogen source and Mg(NO3)2 or imidazole as catalysts .


Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring, which includes two nitrogen atoms and three carbon atoms . The empirical formula of imidazole hydrochloride is C3H4N2·HCl .


Chemical Reactions Analysis

Imidazole compounds can participate in a variety of chemical reactions. For example, they can be used as a catalyst in the synthesis of amides from nonactivated carboxylic acids .


Physical And Chemical Properties Analysis

Imidazole hydrochloride is a powder with a pH of 9.0-10.0. It has a melting point of 158-161 °C and is soluble in methanol .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Benzimidazole derivatives, including compounds similar in structure to 2-(methoxymethyl)-1-(2-methylbutyl)-1H-benzo[d]imidazole hydrochloride, are crucial in medicinal chemistry due to their diverse pharmacological activities. These compounds have been investigated for their antimicrobial, antiviral, antidiabetic, anti-cancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, anti-parasitic, anti-proliferative, anti-HIV, anti-convulsant, anti-inflammatory, anti-hypertensive, and proton pump inhibitor properties. The versatility of the benzimidazole scaffold has led to its inclusion in various therapeutic agents, including those targeting central nervous system diseases and cancers. The structural modifications of these compounds aim to enhance efficacy and reduce toxicity, highlighting their importance in drug discovery and development (Vasuki et al., 2021).

Environmental Sciences and Toxicology

Studies on compounds with structures similar to 2-(methoxymethyl)-1-(2-methylbutyl)-1H-benzo[d]imidazole hydrochloride have also extended into environmental sciences, particularly concerning their fate, behavior, and impact in aquatic environments. Research indicates that despite treatments eliminating them well from wastewater, certain benzimidazole derivatives are always present at low concentration levels in effluents of wastewater treatment plants. They are biodegradable yet ubiquitous in surface water and sediments, reflecting their continuous introduction into the environment from consumer products. The environmental persistence and potential endocrine-disrupting effects of these compounds necessitate further studies to understand their impact fully (Haman et al., 2015).

Safety and Hazards

The safety and hazards of a specific imidazole compound would depend on its exact structure. Imidazole hydrochloride is labeled with the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation .

Future Directions

The future directions of research involving imidazole compounds could involve exploring their use in various applications, such as the design of original imidazole and imidazolium-containing polymers .

properties

IUPAC Name

2-(methoxymethyl)-1-(2-methylbutyl)benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c1-4-11(2)9-16-13-8-6-5-7-12(13)15-14(16)10-17-3;/h5-8,11H,4,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEJEWDFGMRLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN1C2=CC=CC=C2N=C1COC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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